molecular formula C18H34O4 B167974 bis(2-ethylbutyl) hexanedioate CAS No. 10022-60-3

bis(2-ethylbutyl) hexanedioate

Cat. No.: B167974
CAS No.: 10022-60-3
M. Wt: 314.5 g/mol
InChI Key: BSJVZANRYHAYEA-UHFFFAOYSA-N
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Description

bis(2-ethylbutyl) hexanedioate is an organic compound with the molecular formula C18H34O4. It is a diester derived from adipic acid and 2-ethyl-1-butanol. This compound is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid with a mild odor and is known for its low volatility and good compatibility with various polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

bis(2-ethylbutyl) hexanedioate is synthesized through an esterification reaction between adipic acid and 2-ethyl-1-butanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of di(2-ethylbutyl) adipate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

bis(2-ethylbutyl) hexanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Transesterification: Alcohols, acid or base catalysts.

Major Products Formed

Scientific Research Applications

bis(2-ethylbutyl) hexanedioate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.

    Industry: Widely used in the manufacture of plastics, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of di(2-ethylbutyl) adipate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility, durability, and processability of the polymer materials. In biological systems, di(2-ethylbutyl) adipate may interact with cellular receptors and enzymes, potentially disrupting normal hormonal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

bis(2-ethylbutyl) hexanedioate is unique due to its specific balance of properties, including low volatility, good compatibility with various polymers, and relatively low toxicity. These characteristics make it a versatile plasticizer suitable for a wide range of applications in different industries .

Properties

CAS No.

10022-60-3

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

bis(2-ethylbutyl) hexanedioate

InChI

InChI=1S/C18H34O4/c1-5-15(6-2)13-21-17(19)11-9-10-12-18(20)22-14-16(7-3)8-4/h15-16H,5-14H2,1-4H3

InChI Key

BSJVZANRYHAYEA-UHFFFAOYSA-N

SMILES

CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC

Canonical SMILES

CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC

melting_point

-15.0 °C

Key on ui other cas no.

10022-60-3

Origin of Product

United States

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